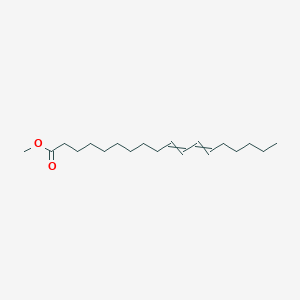

(10E,12Z)-Methyl Ester 10,12-Octadecadienoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(10E,12Z)-Methyl Ester 10,12-Octadecadienoate is a chemical compound belonging to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is characterized by its unique structure, which includes two double bonds in the 10th and 12th positions of the octadecadienoate chain. The compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10E,12Z)-Methyl Ester 10,12-Octadecadienoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound is carried out on a larger scale using similar esterification processes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its conjugated diene system, forming hydroperoxides and hydroxylated derivatives under controlled conditions:

-

Singlet oxygen oxidation : Produces hydroperoxides at the 9- and 13-positions.

-

Selenium dioxide (SeO₂)-mediated allylic hydroxylation :

Table 1: Oxidation Products and Yields

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| SeO₂ | 9-Hydroxy-10E,12Z-octadecadienoate | 32 | |

| SeO₂ | Erythro-12,13-dihydroxy-10E-octadecenoate | 18 |

Reduction Reactions

Catalytic hydrogenation selectively reduces double bonds:

-

Hydrogenation with Pd/C : Converts conjugated dienes to single bonds, producing saturated methyl stearate.

-

Partial reduction : Controlled hydrogenation preserves the ester group while modifying double-bond geometry .

Isomerization Reactions

Alkali-induced isomerization alters double-bond positions:

-

Base-catalyzed isomerization : Transforms methyl linoleate into trans-10,cis-12 and cis-9,trans-11 isomers .

Table 2: Isomer Distribution Post-Reaction

| Starting Material | Product Isomers | Proportion (%) | Reference |

|---|---|---|---|

| Methyl linoleate | trans-10,cis-12 | 47 | |

| Methyl linoleate | cis-9,trans-11 | 44 |

Esterification and Hydrolysis

-

Synthesis : Produced via esterification of linoleic acid with methanol under acidic conditions (H₂SO₄ or HCl).

-

Hydrolysis : Refluxing with aqueous NaOH regenerates the free fatty acid.

Substitution Reactions

The ester group participates in nucleophilic acyl substitution:

-

Transesterification : Reacts with alcohols (e.g., ethanol) to form ethyl esters under basic conditions.

Key Research Findings

-

Hydroxylation mechanism : SeO₂ selectively oxidizes allylic C-H bonds, confirmed by NMR and LC-MS .

-

Isomer separation : Low-temperature crystallization from acetone effectively isolates trans-10,cis-12 isomer .

-

Stability : Conjugated dienes resist thermal degradation below 200°C, making them suitable for high-temperature syntheses.

Scientific Research Applications

(10E,12Z)-10,12-Octadecadienoic acid methyl ester, also known as methyl linoleate, is a methyl ester derived from linoleic acid, with the molecular formula C₁₉H₃₄O₂ and a molecular weight of 294.5 g/mol . It has gained attention for its diverse biological activities and potential applications in various scientific fields.

Overview

(10E,12Z)-10,12-Octadecadienoic acid methyl ester has a unique configuration of double bonds and has been studied for its biological effects, which include anti-inflammatory, antioxidant, anticancer, and hepatoprotective properties. It is also used as a reference material in analytical techniques such as gas chromatography and mass spectrometry for the analysis of fatty acids in food products and biological tissues.

Anti-Inflammatory Properties

Research indicates that (10E,12Z)-10,12-Octadecadienoic acid methyl ester exhibits anti-inflammatory effects. In animal models, it has shown an inhibitory effect on inflammation markers, making it a candidate for therapeutic applications in inflammatory diseases. For example, one study involving mouse models demonstrated that the compound significantly reduced ear inflammation induced by TPA (12-O-tetradecanoylphorbol-13-acetate), with an inhibition rate of 43% at a dose of 500 µg.

Antioxidant Activity

This compound has demonstrated antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. Its ability to protect cellular components from oxidative stress is crucial in preventing various diseases. Research has highlighted the radical scavenging activity of this compound across multiple assays, which is essential for mitigating oxidative stress-related diseases such as cardiovascular and neurodegenerative diseases.

Anticancer Potential

Studies have reported that (10E,12Z)-10,12-Octadecadienoic acid methyl ester may inhibit cancer cell proliferation and induce apoptosis in several cancer models. The mechanisms involve modulation of signaling pathways associated with cell growth and survival. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines by modulating apoptosis-related signaling pathways, indicating its potential as an adjunct therapy in cancer treatment.

Hepatoprotective Effects

The compound has shown promise in protecting liver cells from damage induced by toxins through its antioxidant and anti-inflammatory actions. Animal models have shown that it can reduce liver damage induced by toxic substances by way of its antioxidant activity and modulation of inflammatory responses.

Analytical Chemistry

(10E,12Z)-10,12-Octadecadienoic acid methyl ester serves as a reference material in analytical techniques such as gas chromatography and mass spectrometry. Its precise identification is critical for the analysis of fatty acids in various samples, including food products and biological tissues .

Nutraceuticals and Functional Foods

Due to its health benefits, this compound is being explored for incorporation into dietary supplements and functional foods aimed at promoting health and preventing diseases related to inflammation and oxidative stress.

Synthetic Routes and Reaction Conditions

The synthesis of 10(E),12(Z)-Conjugated Linoleic Acid methyl ester typically involves the esterification of linoleic acid, using a carboxylic acid and an alcohol, heated in the presence of a mineral acid catalyst to form the ester and water.

Industrial Production Methods

Industrial production of 10(E),12(Z)-Conjugated Linoleic Acid methyl ester often involves the use of advanced techniques such as gas chromatography-mass spectrometry (GC-MS) to ensure the purity and quality of the product.

Types of Reactions

10(E),12(Z)-Conjugated Linoleic Acid methyl ester undergoes various chemical reactions:

- Oxidation: Involves the addition of oxygen, often resulting in the formation of hydroperoxides.

- Reduction: Can be reduced to form saturated fatty acid methyl esters.

- Substitution: Involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include singlet oxygen, ozone, and various reducing agents.

Major Products Formed

The major products formed from these reactions include hydroperoxides, saturated fatty acid methyl esters, and substituted derivatives.

Case Study 1: Anti-inflammatory Effects

A study involving mouse models demonstrated that (10E,12Z)-10,12-Octadecadienoic acid methyl ester significantly reduced ear inflammation induced by TPA (12-O-tetradecanoylphorbol-13-acetate), showing an inhibition rate of 43% at a dose of 500 µg. This suggests its potential use in treating inflammatory conditions.

Case Study 2: Cancer Cell Proliferation

In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines. The underlying mechanism involves the modulation of apoptosis-related signaling pathways, indicating its potential as an adjunct therapy in cancer treatment.

Case Study 3: Antioxidant Activity

Mechanism of Action

The mechanism of action of (10E,12Z)-Methyl Ester 10,12-Octadecadienoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, receptor functions, and cellular signaling pathways. Its effects are mediated through binding to specific proteins or receptors, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Methyl Linoleate: Another ester with similar structural features but different double bond positions.

Ethyl Oleate: An ester with a single double bond and different chain length.

Methyl Stearate: A saturated ester with no double bonds.

Uniqueness

(10E,12Z)-Methyl Ester 10,12-Octadecadienoate is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its reactivity and applications differ from those of similar compounds, making it valuable in various research and industrial contexts.

Biological Activity

(10E,12Z)-Methyl Ester 10,12-Octadecadienoate, commonly referred to as conjugated linoleic acid (CLA) methyl ester, is a fatty acid methyl ester derived from linoleic acid. This compound has garnered significant attention due to its potential health benefits and biological activities, particularly in the fields of nutrition and pharmacology. The unique configuration of its double bonds—specifically the trans (E) and cis (Z) arrangements—contributes to its distinct biological properties.

- IUPAC Name : Methyl (10E,12Z)-octadeca-10,12-dienoate

- Molecular Formula : C19H34O2

- Molecular Weight : 294.47 g/mol

- CAS Number : 21870-97-3

The biological activity of this compound is primarily linked to its role as an anti-inflammatory agent and its effects on lipid metabolism. Research indicates that this compound can modulate various biochemical pathways, including:

- Inhibition of Lipoxygenase : This compound exhibits inhibitory effects on lipoxygenase enzymes, which are involved in the metabolism of arachidonic acid to produce inflammatory mediators .

- Regulation of Oxidative Stress : The compound has been shown to influence oxidative stress markers in cells, potentially leading to protective effects against oxidative damage .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of this compound. For instance:

- A study demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophages .

- Another investigation found that it could lower the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation .

Anticancer Properties

Research has also explored the potential anticancer effects of this compound:

- In vitro studies indicated that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways .

- Clinical trials are ongoing to assess its efficacy as a dietary supplement in cancer prevention strategies.

Case Studies and Research Findings

Q & A

Q. Basic: What synthetic and purification methods are recommended for producing high-purity (10E,12Z)-methyl ester 10,12-octadecadienoate?

The compound is typically synthesized via esterification of conjugated linoleic acid (CLA) using methanol under acid catalysis. Purification often involves column chromatography (silica gel) with hexane/ethyl acetate gradients to isolate the transesterified product. For >98% purity, recrystallization in ethanol at low temperatures is effective due to its solid-state solubility properties . Purity validation requires HPLC with UV detection (λ = 200–210 nm) or GC-MS using polar capillary columns (e.g., DB-WAX) to resolve geometric isomers .

Q. Basic: How can researchers confirm the structural identity and geometric isomerism of this compound?

Structural confirmation combines nuclear magnetic resonance (NMR) and mass spectrometry (MS). Key NMR signals include:

- ¹H NMR : δ 5.35–5.45 ppm (double doublets for conjugated diene protons, J = 10–12 Hz), δ 3.65 ppm (singlet for methyl ester).

- ¹³C NMR : δ 174.2 ppm (ester carbonyl), 130–132 ppm (conjugated doublet carbons).

MS (EI) shows a molecular ion at m/z 294.47 (C₁₉H₃₄O₂) and fragmentation patterns consistent with CLA methyl esters. Geometric isomerism (10E,12Z) is confirmed via gas chromatography using chiral columns or IR spectroscopy (distinct C=C stretching bands at ~1650 cm⁻¹) .

Q. Basic: What are the optimal storage conditions to maintain compound stability?

Store at ≤–20°C under inert gas (argon or nitrogen) to prevent oxidation. Solubility in ethanol allows stock solutions to be prepared at ~100 mg/mL, aliquoted, and stored at –80°C for long-term stability. Avoid repeated freeze-thaw cycles .

Q. Advanced: How can researchers design experiments to evaluate its anticancer mechanisms in vitro?

- Cell models : Use cancer cell lines (e.g., MCF-7, HT-29) with CLA methyl ester concentrations ranging 10–100 µM.

- Assays : Measure apoptosis (Annexin V/PI staining), proliferation (MTT assay), and lipid peroxidation (MDA assay).

- Pathway analysis : Western blotting for PPAR-γ, NF-κB, and caspase-3 activation. Include controls with non-conjugated fatty acid esters to isolate isomer-specific effects .

Q. Advanced: What analytical strategies resolve data contradictions in quantifying trace oxidation products?

Oxidation products (e.g., 9-oxo derivatives) can interfere with quantification. Use UPLC-MS/MS with a C18 column and MRM transitions for targeted analysis. For non-targeted profiling, high-resolution MS (Q-TOF) with data-dependent acquisition (DDA) identifies degradants. Validate method robustness via spike-recovery experiments (80–120% recovery) and inter-day precision (<15% RSD) .

Q. Advanced: How does stereochemical configuration impact biological activity?

The 10E,12Z isomer exhibits distinct activity compared to 9Z,11E or all-trans isomers. Use chiral-phase HPLC (e.g., Chiralpak IC-3) to separate isomers. Test comparative bioactivity in PPAR-γ reporter assays or lipid raft disruption studies. Computational docking (AutoDock Vina) predicts binding affinity differences to receptors like PPAR-γ or COX-2 .

Q. Advanced: What methodologies elucidate metabolic pathways involving this compound?

- Isotopic labeling : Synthesize ¹³C-labeled methyl ester for tracking via LC-MS in hepatocyte models.

- Enzyme assays : Incubate with recombinant COX-2 or lipoxygenase (LOX) to monitor HODE production. Quantify (9R)-HODE via LC-MS/MS using deuterated internal standards .

Q. Advanced: How can researchers study oxidative degradation under physiological conditions?

Simulate oxidation using AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or Fe²⁺/H₂O₂ systems. Monitor degradation kinetics via:

- Conjugated diene formation : UV absorbance at 234 nm.

- Secondary products : GC-MS analysis of volatile aldehydes (e.g., hexanal).

Correlate oxidative stability with antioxidant co-treatments (e.g., α-tocopherol) .

Q. Advanced: How should researchers address contradictory data in biological activity studies?

- Dose-response validation : Ensure linearity across concentrations (e.g., 1–100 µM).

- Cell line variability : Test multiple lines (≥3) with matched passage numbers.

- Statistical rigor : Use ANOVA with post-hoc Tukey tests and report effect sizes. Replicate experiments ≥3 times .

Q. Advanced: What in vivo models are suitable for pharmacokinetic and toxicity profiling?

- Rodent models : Administer orally (10–50 mg/kg) or intravenously (5 mg/kg) to assess bioavailability. Collect plasma at intervals (0–24 hr) for LC-MS/MS quantification.

- Toxicity endpoints : Measure liver enzymes (ALT/AST) and histopathology. Compare with non-conjugated esters to isolate isomer-specific effects .

Properties

Molecular Formula |

C19H34O2 |

|---|---|

Molecular Weight |

294.5 g/mol |

IUPAC Name |

methyl octadeca-10,12-dienoate |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-10H,3-6,11-18H2,1-2H3 |

InChI Key |

KMXSXYSNZMSDFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CC=CCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.